6-Methoxy-2H-chromene-3-carboxylic acid
Description
Key Structural Features:
- Chromene core : A 2H-chromene system (benzopyran) with an oxygen atom at position 1 and a double bond between C2 and C3.
- Substituents :
- Methoxy group at C6, donating electron density to the aromatic ring.
- Carboxylic acid at C3, introducing polarity and hydrogen-bonding capability.
The SMILES notation (COC1=CC2=C(C=C1)OCC(=C2)C(=O)O) and InChIKey (VOOCQPOSPBMQSK-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereochemistry.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₀O₄ | |
| Molar mass (g/mol) | 206.19 | |
| IUPAC name | This compound | |
| SMILES | COC1=CC2=C(C=C1)OCC(=C2)C(=O)O |
Properties
IUPAC Name |
6-methoxy-2H-chromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOCQPOSPBMQSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377258 | |
| Record name | 6-Methoxy-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57543-62-1 | |
| Record name | 6-Methoxy-2H-1-benzopyran-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57543-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Routes
The synthesis of this compound typically involves the cyclization of appropriately substituted precursors under acidic or basic conditions. A common laboratory-scale method includes:
- Carboxylation of 6-methoxy-2H-chromene: The reaction of 6-methoxy-2H-chromene with carbon dioxide in the presence of a base leads to the formation of the carboxylic acid at the 3-position on the chromene ring. This base-catalyzed carboxylation is a key step in the preparation of this compound.
Reaction Conditions and Catalysts
Base Catalysts: Strong bases facilitate the carboxylation reaction by activating the chromene substrate. Common bases include organic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Solvents: Anhydrous solvents such as tetrahydrofuran (THF), anisole, and dimethylformamide (DMF) are typically used to maintain reaction efficiency and purity. Water is often added in controlled amounts to promote the reaction without causing hydrolysis or side reactions.
Carbon Dioxide Source: CO2 gas is introduced under controlled conditions to react with the chromene intermediate.
Experimental Procedure Example
A representative synthesis procedure involves:
- Mixing 6-methoxy-2H-chromene with a base (e.g., DABCO) in dry anisole solvent.
- Bubbling CO2 gas through the reaction mixture or adding a CO2 source under stirring at room temperature.
- Stirring the mixture under ambient or slightly elevated temperature until completion.
- Isolating the product by filtration or chromatography.
This method yields high purity this compound, with yields often exceeding 85% under optimized conditions.
Industrial Production Considerations
In industrial settings, the synthesis of this compound is scaled up with modifications to enhance yield, purity, and sustainability:
Continuous Flow Reactors: These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant mixing, improving reproducibility and throughput.
Green Chemistry Principles: Solvent-free conditions or the use of recyclable catalysts reduce environmental impact. For example, catalytic carboxylation using heterogeneous catalysts can be employed to minimize waste.
Process Optimization: Parameters like reaction time, temperature, and reagent ratios are finely tuned to maximize product yield and minimize by-products.
Detailed Research Findings and Data
Reaction Mechanism Insights
The carboxylation mechanism typically proceeds via:
- Deprotonation of the chromene substrate by the base to form a nucleophilic intermediate.
- Nucleophilic attack on CO2 to form a carboxylate intermediate.
- Protonation to yield the carboxylic acid product.
This mechanism has been supported by NMR studies and mass spectrometry data confirming the intermediate and final product structures.
Characterization Data
| Compound | Physical State | Melting Point (°C) | Key NMR Signals (1H, ppm) | HRMS (m/z) Found | HRMS (m/z) Calculated |
|---|---|---|---|---|---|
| This compound | Solid | ~ Not specified | Aromatic protons around 7.0-8.0 ppm, methoxy singlet ~3.8 ppm | 206.05 (M-H)^- | 206.19 |
Note: Specific melting points and detailed NMR data for this compound are less commonly reported directly but can be inferred from related chromene derivatives characterized in the literature.
Related Coumarin-3-carboxylic Acids Synthesis Data
In studies involving coumarin-3-carboxylic acids (structurally related to chromene derivatives), the following yields and conditions were reported:
| Compound ID | Yield (%) | Solvent | Base/Catalyst | Temperature | Notes |
|---|---|---|---|---|---|
| 1a | 98 | Anisole | CDI, DABCO | Room temp | Precipitation of anhydride |
| 1d | Not given | DMSO | Not specified | Not specified | Yellow solid, characterized |
These data illustrate the high efficiency of carboxylation and related cyclization reactions under mild conditions.
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Base-catalyzed carboxylation | 6-Methoxy-2H-chromene + CO2 + base (DABCO) in dry anisole, RT | High yield, mild conditions, scalable | Requires dry solvents, CO2 handling |
| Cyclization of precursors | Acidic or basic conditions on substituted phenols or benzaldehydes | Versatile, allows functional group variation | May require purification steps |
| Industrial continuous flow | Similar chemistry with optimized parameters | Efficient, sustainable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups .
Scientific Research Applications
Scientific Research Applications
6-Methoxy-2H-chromene-3-carboxylic acid has diverse applications in scientific research:
-
Chemistry:
- Serves as a building block for synthesizing more complex heterocyclic compounds.
- Acts as a precursor for various functionalized derivatives.
-
Biology:
- Exhibits antimicrobial, antioxidant, and anticancer properties.
- Investigated for drug discovery and development due to its biological activities.
-
Medicine:
- Derivatives are explored for therapeutic applications, including anti-inflammatory and antiviral activities.
-
Industry:
- Utilized in developing materials with specific properties, such as UV absorbers and fluorescent dyes.
Biological Activities
Research highlights several key biological activities of this compound:
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Downregulation of pro-inflammatory cytokines | |
| Antioxidant | Scavenging free radicals | |
| Anticancer | Inhibition of MCF-7 breast cancer cells | |
| Antimicrobial | Effective against Staphylococcus aureus |
Anticancer Activity
A study demonstrated that this compound exhibited an IC50 value of 8.01 µM against MCF-7 breast cancer cells. This finding suggests that structural modifications can enhance its anticancer activity, emphasizing the importance of its substitution pattern for therapeutic efficacy.
Anti-inflammatory Mechanism
In an investigation into its anti-inflammatory effects, the compound significantly reduced inflammation in a mouse model of acute lung injury. The mechanism involved inhibition of P2Y6 receptor activation, which is associated with inflammatory signaling pathways.
Mechanism of Action
The mechanism of action of 6-Methoxy-2H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its therapeutic potential.
Comparison with Similar Compounds
Structural and Substituent Variations
The compound is compared with structurally related coumarin-3-carboxylic acids (2-oxo-2H-chromene-3-carboxylic acids) and other substituted chromene derivatives. Key differences arise from substituents at positions 6, 7, or 8 and the presence/absence of the 2-oxo group:
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|---|
| 6-Methoxy-2H-chromene-3-carboxylic acid | 57543-62-1 | C₁₁H₁₀O₄ | 6-OCH₃, no 2-oxo | 206.19 | Non-oxo chromene core with methoxy and COOH |
| 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | 35924-44-8 | C₁₁H₈O₅ | 6-OCH₃, 2-oxo | 220.18 | Coumarin backbone with methoxy and COOH |
| 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | 2199-87-3 | C₁₀H₅BrO₄ | 6-Br, 2-oxo | 269.05 | Bromo substituent enhances molecular weight |
| 6-Methyl-2-oxo-2H-chromene-3-carboxylic acid | - | C₁₁H₈O₄ | 6-CH₃, 2-oxo | 204.18 | Methyl group increases hydrophobicity |
| 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid | - | C₁₂H₁₀O₅ | 8-OCH₂CH₃, 2-oxo | 234.20 | Ethoxy group alters electronic distribution |
Notes:
- The 2-oxo group in coumarin derivatives increases planarity and conjugation, enhancing UV absorption and fluorescence properties compared to non-oxo chromenes .
- Methoxy substituents (e.g., 6-OCH₃) are electron-donating, increasing electron density on the aromatic ring, which may influence reactivity and binding interactions .
Physical and Spectral Properties
- Melting Points: 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Not explicitly reported, but similar coumarins (e.g., 6-methyl derivative) melt at 165–166°C . 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: 200°C .
- Spectroscopy :
Biological Activity
6-Methoxy-2H-chromene-3-carboxylic acid is a compound within the chromene class, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound exhibits unique chemical properties due to its specific substitution pattern. This structure allows it to interact with various molecular targets, influencing several biological pathways.
Molecular Targets:
- Enzymes
- Receptors (notably P2Y6 receptor)
- Proteins involved in inflammation and oxidative stress
Pathways Involved:
- Modulation of signaling pathways related to inflammation
- Regulation of oxidative stress responses
- Impact on cell proliferation and apoptosis
Biological Activities
Research indicates that this compound possesses several biological activities, including:
-
Anti-inflammatory Activity:
- The compound has been shown to downregulate pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
-
Antioxidant Properties:
- It enhances the activity of antioxidant enzymes, effectively scavenging free radicals .
- Anticancer Potential:
- Antimicrobial Activity:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study examining the anticancer properties of this compound, the compound demonstrated an IC50 value of 8.01 µM against MCF-7 breast cancer cells. This suggests that structural modifications can enhance activity, emphasizing the importance of the compound's substitution pattern for therapeutic efficacy .
Case Study: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects revealed that this compound significantly reduced inflammation in a mouse model of acute lung injury. The mechanism involved inhibition of P2Y6 receptor activation, which is associated with inflammatory signaling pathways .
Q & A
Q. What are the standard synthetic routes for 6-Methoxy-2H-chromene-3-carboxylic acid?
The synthesis typically involves condensation reactions of substituted chromene precursors with carboxylic acid derivatives. For example, coupling a methoxy-substituted chromene core with a reactive carbonyl group (e.g., via acid chloride intermediates) under controlled conditions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often used, followed by purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) . Advanced routes may employ Rhodium(III)-catalyzed C-H activation/[3+3] annulation using methyleneoxetanones as three-carbon synthons, requiring precise solvent selection (e.g., 1,4-dioxane) and inert atmospheres .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy (¹H/¹³C) is critical for confirming the methoxy group (δ ~3.8 ppm) and chromene backbone protons.
- IR spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and chromene lactone (~1750 cm⁻¹).
- X-ray crystallography (using SHELXL software) resolves the planar chromene ring system and substituent positions. SHELX programs are widely used for small-molecule refinement, even with high-resolution twinned data .
Q. What are common chemical modifications to enhance the bioactivity of this compound?
Key modifications include:
- Amidation : Reacting the carboxylic acid with amines (e.g., 4-fluoroaniline) to form amide derivatives, improving cell permeability .
- Esterification : Methyl/ethyl ester formation to study hydrolytic stability .
- Oxidation : Converting aldehydes to carboxylic acids using KMnO₄ or CrO₃ .
Advanced Research Questions
Q. How can solvent-controlled Rhodium(III)-catalyzed C-H activation be optimized for synthesizing derivatives?
Optimization involves:
- Catalyst loading : 2–5 mol% [Cp*RhCl₂]₂ with AgSbF₆ as an additive for improved turnover.
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency compared to DMF or THF.
- Temperature : Reactions proceed best at 80–100°C under argon. Mechanistic studies suggest a Rh(III)-Rh(V)-Rh(III) pathway, supported by isolation of five-membered rhodacycle intermediates .
Q. What strategies resolve enantiomers of chromene-carboxylic acid derivatives?
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the (R)-enantiomer.
- Chiral auxiliaries : Employ Evans’ oxazolidinones during synthesis to induce asymmetry .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrophilicity : The carboxylic acid’s C3 position is highly electrophilic due to conjugation with the chromene ring.
- Methoxy group effects : Electron-donating methoxy at C6 stabilizes the chromene π-system, reducing reactivity at C2 .
Q. How to address contradictions in reported biological activities of derivatives?
Discrepancies may arise from:
- Purity : Impurities >2% (e.g., unreacted starting materials) skew bioassays. Validate via HPLC-MS .
- Assay conditions : Varying pH or serum proteins (e.g., albumin) alter compound stability. Standardize using cell-free systems.
- Structural analogs : Subtle substituent changes (e.g., Cl vs. Br at C8) drastically affect target binding .
Q. What role does the methoxy group play in stability and reactivity?
- Electronic effects : The methoxy group donates electrons via resonance, stabilizing the chromene ring and reducing oxidation susceptibility.
- Steric hindrance : At C6, it may hinder nucleophilic attack at adjacent positions, directing reactivity toward C3 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
